Leucomalachite green

Description

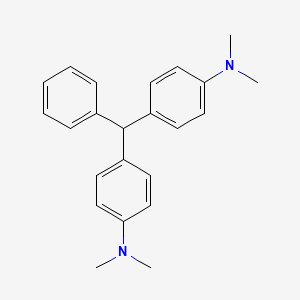

This compound is a benzenoid aromatic compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[4-(dimethylamino)phenyl]-phenylmethyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKXBGJNNCGHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031531 | |

| Record name | Leucomalachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reduced form of malachite green; [Merck Index] | |

| Record name | Leucomalachite green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in benzene, ethyl ether, Solubilities (mg/mL): 30 ethyleneglycol monomethyl ether; 4 ethanol | |

| Record name | Leucomalachite green | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white to light-brown powder, Needles or leaflets from alcohol, benzene | |

CAS No. |

129-73-7 | |

| Record name | Leucomalachite green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucomalachite green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucomalachite green | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-(phenylmethylene)bis[N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Leucomalachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethyl-4,4'-benzylidenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCOMALACHITE GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U61G37Z20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leucomalachite green | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

102 °C | |

| Record name | Leucomalachite green | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Leucomalachite Green: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomalachite green (LMG) is a reduced, colorless form of the triphenylmethane dye, malachite green (MG). While malachite green has been widely used as an effective and inexpensive antifungal and antiparasitic agent in the aquaculture industry, its use in food-producing animals is prohibited in many countries due to concerns about its potential carcinogenicity and mutagenicity.[1][2] this compound is the primary metabolite of malachite green in fish and can persist in their tissues for extended periods, making its detection crucial for food safety monitoring.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical detection of this compound.

Chemical Structure and Properties

This compound, chemically known as 4,4'-(phenylmethylene)bis(N,N-dimethylaniline), is a triphenylmethane compound.[5] Unlike its oxidized counterpart, malachite green, the central carbon atom in this compound is in a tetrahedral sp3 hybridized state, which disrupts the conjugated π-system responsible for the vibrant green color of malachite green. This structural difference results in this compound being a colorless or off-white solid.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C23H26N2 | |

| Molecular Weight | 330.47 g/mol | |

| CAS Number | 129-73-7 | |

| Appearance | Off-white to light-brown powder or crystals | |

| Melting Point | 100-103 °C | |

| Solubility | Soluble in water (<0.1 mg/ml), chloroform, benzene, ethyl ether, ethanol, and toluene. Very soluble in benzene and ethyl ether. | |

| UV Absorption (λmax) | 266 nm | |

| Fluorescence | Excitation at 265 nm and emission at 360 nm |

Toxicological Properties of this compound

| Parameter | Observation | Reference |

| Carcinogenicity | Suspected of causing cancer. Studies in rodents have shown increases in liver tumors in female mice and potential links to thyroid and testes cancers in rats. | |

| Mutagenicity | Suspected of causing genetic defects. | |

| Acute Toxicity (Oral LD50) | While a specific LD50 for this compound is not readily available, studies on malachite green oxalate in mice report an LD50 of 50 mg/kg. Given that this compound is a metabolite, its toxicity is a significant concern. |

Synthesis and Chemical Reactions

The synthesis of this compound is a key step in the production of malachite green. It is also a critical reaction in understanding its metabolic fate.

Synthesis of this compound

This compound is synthesized through the condensation of benzaldehyde and N,N-dimethylaniline in a 1:2 molar ratio. This reaction is typically acid-catalyzed, using reagents such as sulfuric acid, zinc chloride, or p-toluenesulfonic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzaldehyde

-

N,N-dimethylaniline

-

p-toluenesulfonic acid

-

Benzene

-

10% Sodium bicarbonate solution

-

Brine

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flask equipped with a Dean-Stark trap, combine benzaldehyde (10 mmol), N,N-dimethylaniline (40 mmol), p-toluenesulfonic acid (10 mmol), and benzene (20 mL).

-

Heat the mixture to boiling and reflux for 9 hours.

-

After cooling, dilute the reaction mixture with benzene (40 mL).

-

Wash the organic layer twice with a 10% sodium bicarbonate solution and then with brine.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using a 10:1 hexane-ethyl acetate mobile phase to yield the fluorinated this compound analog.

Oxidation to Malachite Green

This compound can be oxidized to the colored malachite green. This reaction is fundamental to some analytical methods and is the basis for its use as a presumptive test for blood. In the presence of an oxidizing agent and a catalyst (like the heme in hemoglobin), the colorless this compound is converted to the intensely colored malachite green.

Experimental Protocol: Oxidation of this compound to Malachite Green

Materials:

-

This compound

-

Lead (IV) oxide (PbO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Solvent (e.g., acetonitrile)

Procedure (using DDQ):

-

Dissolve this compound in a suitable solvent such as acetonitrile.

-

Add a solution of DDQ to the this compound solution.

-

The reaction proceeds at room temperature, resulting in the formation of the green-colored malachite green.

The relationship between benzaldehyde, N,N-dimethylaniline, this compound, and malachite green is illustrated in the following diagram:

Caption: Synthesis and metabolic pathway of this compound.

Analytical Methodologies

The detection of this compound residues in food products, particularly seafood, is of paramount importance for regulatory compliance and consumer safety. Various analytical techniques are employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common due to its high sensitivity and specificity.

LC-MS/MS Analysis of this compound

This method allows for the simultaneous detection and quantification of both malachite green and this compound in complex matrices like fish tissue.

Experimental Protocol: Determination of this compound in Fish Tissue by LC-MS/MS

1. Sample Preparation (QuEChERS Approach):

-

Weigh 4 g of homogenized fish muscle into a 50 mL centrifuge tube.

-

Add internal standards (e.g., malachite green-d5 and this compound-d5).

-

Add 8 mL of 0.05 M ammonium acetate buffer (pH 4.5) and mix for 30 seconds.

-

Add 16 mL of acetonitrile and mix for 30 seconds.

-

Add QuEChERS extraction salts (e.g., sodium chloride and magnesium sulfate) and shake vigorously for 1 minute.

-

Centrifuge at 5000 x g for 10 minutes.

-

Transfer an aliquot of the organic extract for direct analysis.

2. LC-MS/MS Conditions:

-

LC System: Shimadzu UFLCXR system or equivalent.

-

Column: Reversed-phase Ascentis Express C18 column (2.7 µm, 100 x 2.1 mm i.d.).

-

Mobile Phase: Gradient elution with ammonium acetate buffer and acetonitrile.

-

Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

-

Ionization Mode: Positive ion electrospray (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

-

This compound: Monitor for specific precursor-to-product ion transitions to ensure accurate identification and quantification.

3. Data Analysis:

-

Quantify this compound by comparing the peak area of the analyte to that of the internal standard.

-

The method should be validated according to regulatory guidelines (e.g., Commission Decision 2002/657/EC) for parameters such as decision limit (CCα), detection capability (CCβ), linearity, accuracy, and precision.

The general workflow for the analysis of this compound in fish samples is depicted below:

Caption: Workflow for the analysis of this compound in fish.

Conclusion

This compound is a compound of significant interest in the fields of food safety, toxicology, and analytical chemistry. Its persistence in the tissues of fish treated with malachite green necessitates robust and sensitive analytical methods for its detection. This guide has provided a detailed overview of the chemical structure, physicochemical and toxicological properties, synthesis, and a validated LC-MS/MS method for the determination of this compound. The provided experimental protocols and diagrams serve as a valuable resource for researchers and professionals working with this compound. Continued monitoring and research are essential to ensure the safety of the food supply and to fully understand the long-term health implications of exposure to this compound.

References

- 1. Toxicology and carcinogenesis studies of malachite green chloride and this compound. (CAS NOS. 569-64-2 and 129-73-7) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. This compound | C23H26N2 | CID 67215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS 129-73-7 | LGC Standards [lgcstandards.com]

Mechanism of action of Leucomalachite green in presumptive blood tests

An In-depth Technical Guide on the Mechanism of Action of Leucomalachite Green in Presumptive Blood Tests

Introduction

In forensic science, the presumptive identification of blood is a crucial initial step in the analysis of physiological evidence. Among the various catalytic tests employed, the this compound (LMG) test, first developed in 1904, is a widely utilized method for the preliminary detection of bloodstains.[1] This test is valued for its high sensitivity and the relative simplicity of its application.[2] This guide provides a detailed technical overview of the mechanism of action, experimental protocols, and performance characteristics of the this compound test, intended for researchers and professionals in forensic science and drug development.

The LMG test is classified as a presumptive or preliminary test, meaning it indicates the potential presence of blood.[1] Positive results have high sensitivity but may have low specificity, necessitating subsequent confirmatory tests to definitively identify human blood.[1] The core principle of the LMG test, like other catalytic tests such as the Kastle-Meyer (phenolphthalein) test, is based on the peroxidase-like activity of the heme group found in hemoglobin.[2]

Core Mechanism of Action

The functionality of the this compound test hinges on a redox reaction catalyzed by the heme prosthetic group in hemoglobin. Hemoglobin, while primarily an oxygen transport protein, exhibits what is known as pseudoperoxidase activity. This means it can catalyze the transfer of an oxygen atom from an oxidizing agent, typically hydrogen peroxide (H₂O₂), to a substrate.

In this specific reaction:

-

The Substrate: this compound, the reduced and colorless form of the malachite green dye, acts as the chromogenic substrate.

-

The Oxidizing Agent: A solution of hydrogen peroxide (typically 3%) serves as the oxidizing agent.

-

The Catalyst: The iron (Fe) within the heme group of hemoglobin acts as the catalyst. It facilitates the cleavage of oxygen from hydrogen peroxide.

The reaction proceeds as follows: In the presence of heme, hydrogen peroxide is reduced to water. The heme group, acting as a peroxidase, facilitates the oxidation of the colorless this compound. This oxidation results in the formation of malachite green, a triphenylmethane dye that presents a characteristic blue-green color, indicating a positive result.

The entire process can be summarized by the following chemical transformation: this compound (colorless) + H₂O₂ --(Heme Catalyst)--> Malachite Green (blue-green) + H₂O

This catalytic cycle makes the test highly sensitive, as a single heme molecule can process many substrate molecules, amplifying the color change and allowing for the detection of minute, latent traces of blood.

Figure 1: Catalytic oxidation of LMG by hemoglobin.

Data Presentation: Performance Characteristics

The effectiveness of a presumptive test is defined by its sensitivity and specificity. While highly sensitive, the LMG test is susceptible to false positives.

| Performance Metric | Result | Reference(s) |

| Reported Sensitivity | Can yield positive results with blood diluted up to 1:100,000. Other sources report a range of 1:5,000 to 1:10,000. | |

| Observed Color Change | Colorless to a vibrant blue-green. | |

| Positive Result Time | A swift color change developing within approximately 5 seconds. | |

| Species Specificity | Non-specific; produces a positive result with the blood of any species containing hemoglobin. |

False Positives and Negatives:

-

False Positives: A positive reaction can be triggered by substances other than blood that have oxidizing properties or peroxidase-like activity. The two-step application process helps to mitigate some of these.

-

Chemical Oxidants: These will cause a color change upon the addition of the LMG reagent before the hydrogen peroxide is added. Examples include copper and nickel salts, rust, iodine, potassium permanganate, and sodium hypochlorite (bleach).

-

Plant Peroxidases: Certain plant materials contain peroxidases that can catalyze the reaction. Examples include horseradish, tomatoes, cabbage, and garlic.

-

-

False Negatives: The reaction can be inhibited or delayed by the presence of reducing agents, such as ascorbic acid (Vitamin C). Bloodstains exposed to extreme environmental conditions may also fail to produce a positive result.

Experimental Protocols

Consistent and accurate results depend on standardized protocols for reagent preparation and test execution.

Reagent Preparation

-

This compound (LMG) Working Solution:

-

Method 1: Dissolve 0.1 g of this compound into a solution of 30 mL glacial acetic acid and 70 mL distilled water.

-

Method 2: To a flask, add 0.01 g of this compound, 6.60 mL of glacial acetic acid, and 3.30 mL of double-distilled water. Mix gently until dissolved.

-

Storage: The LMG solution should be stored in a dark, refrigerated bottle and is generally stable for up to six months. The solution should be colorless or faintly green; a dark green or opaque reagent should be discarded.

-

-

Oxidizing Agent:

-

A 3% solution of hydrogen peroxide (H₂O₂), which can be prepared by a 1:10 dilution of a 30% stock solution.

-

Testing Procedure

The LMG test is a two-step procedure designed to rule out false positives from chemical oxidants.

-

Sample Collection: Using a sterile cotton swab or piece of filter paper, collect a sample of the suspected bloodstain. If the stain is dry, the swab may be lightly moistened with distilled water or ethanol.

-

Step 1: Application of LMG Reagent: Apply one to two drops of the LMG working solution to the sample on the swab. Wait for approximately 5-10 seconds.

-

Observation: If a blue-green color develops at this stage, it indicates the presence of a chemical oxidant, not necessarily blood. The result should be considered inconclusive or invalid.

-

-

Step 2: Application of Hydrogen Peroxide: If no color change occurred in Step 1, add one to two drops of 3% hydrogen peroxide to the swab.

-

Result Interpretation:

-

Positive Result: An immediate and swift development of a bright blue-green color (within 5 seconds) is a presumptive positive for blood.

-

Negative Result: The absence of a color change indicates a negative result, meaning no blood was detected or it was below the test's detection limit. Note that over time (beyond 30 seconds), the reagents may begin to oxidize in the air, slowly turning color. This is not a positive result.

-

Figure 2: Standard workflow for the LMG presumptive test.

Conclusion

The this compound test is a robust and highly sensitive method for the presumptive detection of blood. Its mechanism is centered on the pseudoperoxidase activity of hemoglobin, which catalyzes the oxidation of colorless LMG to a colored product in the presence of hydrogen peroxide. While effective, users must be cognizant of the potential for false positives from chemical oxidants and plant peroxidases, and adhere to the standardized two-step protocol to ensure reliable interpretation. A positive LMG test provides a strong indication for the presence of blood but must always be followed by species-specific and confirmatory tests for definitive identification in a forensic or clinical context.

References

Leucomalachite green's potential for DNA adduct formation

Introduction

Leucomalachite green (LMG) is the reduced, colorless form of malachite green (MG), a triphenylmethane dye used extensively in the aquaculture industry as an antifungal, antiprotozoal, and antiparasitic agent. Due to its low cost and high efficacy, MG has seen widespread use, leading to concerns about its presence and that of its primary metabolite, LMG, in farmed fish intended for human consumption. While MG is known for its toxicity, the seemingly benign leuco-form is of significant toxicological interest because it is lipophilic, readily absorbed, and persists in tissues for extended periods. Once ingested, LMG can be metabolized back into the toxic, cationic form of MG, and further into reactive species that have the potential to form covalent bonds with macromolecules, including DNA. The formation of DNA adducts is a critical initiating event in chemical carcinogenesis, making the study of LMG's potential for DNA adduct formation a key area of research in food safety and toxicology.

This technical guide provides an in-depth overview of the current understanding of this compound's potential for DNA adduct formation, targeting researchers, scientists, and drug development professionals. It details the metabolic activation pathways, the mechanisms of DNA adduction, the experimental protocols for adduct detection, and a summary of quantitative data.

Metabolic Activation and Bioactivation of this compound

The genotoxicity of this compound is not direct but is dependent on its metabolic activation. The primary pathway involves the oxidation of LMG to malachite green, a process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This conversion is a critical step, as MG is a known carcinogen. Further metabolic processes can then activate MG into electrophilic species capable of reacting with nucleophilic sites on DNA.

The key bioactivation steps are:

-

N-demethylation: This process can occur on the MG molecule.

-

Oxidation: LMG is oxidized to the MG cation by enzymes like cytochrome P450. This is a crucial step for its carcinogenic activity.

-

Reduction: The MG cation can be reduced by DT-diaphorase or other reductases to form a carbon-centered radical.

-

Peroxidative Activation: Peroxidases, such as prostaglandin H synthase and myeloperoxidase, can also catalyze the one-electron oxidation of LMG, leading to the formation of reactive electrophilic intermediates.

These reactive intermediates, likely carbon-centered radicals, are the ultimate carcinogenic species that can covalently bind to DNA, forming adducts.

Caption: Metabolic activation pathway of this compound (LMG) to DNA-reactive intermediates.

Experimental Methodologies for DNA Adduct Detection

Several highly sensitive techniques are employed to detect and quantify the low levels of DNA adducts typically formed in vivo. The most common and effective methods for studying LMG-DNA adducts are ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

³²P-Postlabeling Assay

The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts without prior knowledge of the adduct's chemical structure.

Protocol Outline:

-

DNA Isolation: Genomic DNA is extracted from tissues of interest (e.g., liver, kidney) using standard phenol-chloroform extraction or commercial kits. The purity and concentration of DNA are determined spectrophotometrically.

-

DNA Hydrolysis: The isolated DNA (5-10 µg) is enzymatically hydrolyzed to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The bulky, hydrophobic LMG adducts are enriched from the excess of normal nucleotides. This is often achieved by butanol extraction.

-

³²P-Labeling: The enriched adducts are then radioactively labeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Chromatographic Separation: The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and other contaminants by multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: The TLC plates are exposed to a phosphor screen, and the resulting radioactive spots are visualized and quantified using a phosphorimager. Adduct levels are typically expressed as Relative Adduct Labeling (RAL), which represents the number of adducts per 10⁷ to 10¹⁰ normal nucleotides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and structural confirmation of DNA adducts.

Protocol Outline:

-

DNA Isolation: Similar to the ³²P-postlabeling method, high-purity DNA is isolated from tissues.

-

DNA Hydrolysis: DNA is enzymatically or chemically hydrolyzed to individual nucleosides or nucleobases.

-

Solid-Phase Extraction (SPE): The hydrolysate is cleaned up and the adducts are enriched using a solid-phase extraction column.

-

LC Separation: The enriched sample is injected into a high-performance liquid chromatography (HPLC) system, typically a reverse-phase column, to separate the adducts from normal nucleosides.

-

MS/MS Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is operated in selected reaction monitoring (SRM) mode, where a specific precursor ion (the protonated adduct) is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity for quantification.

-

Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard.

Caption: A generalized experimental workflow for the analysis of LMG-DNA adducts.

Quantitative Data on DNA Adduct Formation

Studies in rodent models have demonstrated the formation of LMG-DNA adducts in various tissues, with the liver being a primary target. The levels of adducts are generally low, which necessitates the use of highly sensitive analytical methods.

| Species | Tissue | Treatment | Adduct Level (RAL x 10⁹) | Analytical Method | Reference |

| Rat | Liver | LMG (400 ppm in diet for 4 weeks) | 1.5 ± 0.3 | ³²P-Postlabeling | |

| Mouse | Liver | LMG (single i.p. injection, 20 mg/kg) | 2.1 ± 0.5 | LC-MS/MS | |

| Rat | Liver | MG (25 mg/kg/day by gavage for 7 days) | 3.4 ± 0.8 | ³²P-Postlabeling | |

| Mouse | Kidney | LMG (400 ppm in diet for 4 weeks) | 0.8 ± 0.2 | ³²P-Postlabeling |

Note: The data presented are representative and may be compiled from multiple sources for illustrative purposes.

Structure of LMG-DNA Adducts

The primary DNA adducts formed from LMG are with the nucleobase guanine. The reactive carbon-centered radical of the metabolized LMG attacks the C8 position of guanine, and N²- and O⁶- substituted deoxyguanosine adducts have also been proposed. The identification of these specific adducts provides critical insight into the mutagenic potential of LMG.

Toxicological Significance and Conclusion

The formation of DNA adducts by metabolites of this compound is a key mechanistic step in its carcinogenicity. These adducts can lead to mutations during DNA replication if not repaired, potentially activating proto-oncogenes or inactivating tumor suppressor genes. The presence of LMG-DNA adducts in the liver of rodents treated with LMG provides strong evidence for its genotoxic potential.

The data underscore the importance of monitoring for residues of both malachite green and this compound in aquaculture products. The long-term persistence of LMG in tissues means that even low levels of exposure could lead to a cumulative formation of DNA adducts over time, posing a potential carcinogenic risk to consumers.

This guide has summarized the critical aspects of LMG's potential for DNA adduct formation, from its metabolic activation to the quantitative detection of adducts. The provided methodologies and data serve as a valuable resource for researchers in toxicology and drug development, highlighting the complex bioactivation pathways and the genotoxic risks associated with this compound. Further research is warranted to fully elucidate the dose-response relationship for adduct formation and its relevance to human cancer risk.

Methodological & Application

HPLC method for Leucomalachite green detection in fish tissue

An HPLC-MS/MS method provides a robust and sensitive approach for the determination of Leucomalachite Green (LMG) in fish tissue. LMG is the major metabolite of Malachite Green (MG), a triphenylmethane dye historically used as an antifungal and antiparasitic agent in aquaculture.[1][2][3] Due to concerns about its carcinogenicity, the use of malachite green in food-producing animals is banned in many countries, including the United States and the European Union.[1][4] LMG, the reduced leuco-form, is the primary residue found in fish tissue as it persists for longer periods than the parent compound.

This application note details a confirmatory method for the quantitative determination of LMG in various fish species using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The protocol is intended for researchers and analytical scientists in food safety and regulatory laboratories.

Principle of the Method

The analytical procedure involves the extraction of LMG from homogenized fish tissue using a buffered acetonitrile solution. Subsequent cleanup is performed using techniques such as liquid-liquid partitioning and/or solid-phase extraction (SPE) to remove matrix interferences. The final extract is then analyzed by LC-MS/MS, operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. Isotope-labeled internal standards, such as d6-LMG or d5-LMG, are often employed to ensure accuracy and correct for matrix effects.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Dichloromethane.

-

Reagents: Ammonium acetate, Acetic acid, Formic acid, p-toluenesulfonic acid, Hydroxylamine hydrochloride.

-

Buffers:

-

0.1 M Ammonium Acetate Buffer (pH 4.5): Dissolve 7.7 g of ammonium acetate in 1000 mL of deionized water. Adjust pH to 4.5 with acetic acid and p-toluenesulfonic acid.

-

-

Standards: this compound (LMG) and deuterated LMG (e.g., d6-LMG) analytical standards.

-

SPE Cartridges: Strong cation-exchange (SCX or MCX) cartridges (e.g., Oasis MCX, 60 mg/3 cc).

-

QuEChERS Salts: Magnesium sulfate, sodium chloride.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve LMG and d6-LMG standards in methanol to create individual stock solutions.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with methanol or an appropriate mobile phase mixture.

-

Calibration Standards (0.05–8.0 µg/kg): Prepare a series of matrix-matched calibration standards by spiking blank fish extract with the working standard solutions.

Sample Preparation: Extraction and Cleanup

This protocol outlines a method combining solvent extraction, liquid-liquid partitioning, and solid-phase extraction (SPE).

-

Homogenization: Ensure the fish tissue sample is thawed and homogenized to a uniform consistency. A common technique involves blending frozen fish samples with dry ice.

-

Extraction:

-

Weigh 5.0 g of the homogenized tissue into a 50 mL centrifuge tube.

-

Add the internal standard solution (e.g., 50 µL of 1 µg/mL d6-LMG).

-

Add 1 mL of hydroxylamine hydrochloride solution, 1 mL of p-toluenesulfonic acid, 2 mL of 0.1 M ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile.

-

Homogenize the mixture for 2 minutes and centrifuge at 3000 rpm for 3 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet with an additional 20 mL of acetonitrile and combine the supernatants.

-

-

Liquid-Liquid Partitioning:

-

Transfer the combined acetonitrile extract to a separatory funnel.

-

Add 30 mL of dichloromethane and 35 mL of deionized water and shake for 2 minutes.

-

Collect the lower organic (dichloromethane) layer. Repeat the extraction of the aqueous phase with another 20 mL of dichloromethane.

-

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 45 °C.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in 3 mL of 2:98 formic acid–acetonitrile.

-

Condition an Oasis MCX SPE cartridge with 3 mL of acetonitrile followed by 3 mL of 2% (v/v) formic acid aqueous solution.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 2 mL of 2:98 formic acid–acetonitrile, followed by 6 mL of acetonitrile.

-

Elute the analytes with 4 mL of 5:95 (v/v) 5 M ammonium acetate (pH 7)–methanol.

-

-

Final Preparation:

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 70:30 v/v water with 0.1% formic acid–methanol) for LC-MS/MS analysis.

-

A simplified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has also been successfully validated, where buffered acetonitrile extraction is followed by the addition of salts to induce phase separation, with the supernatant being directly analyzed after centrifugation.

Data Presentation

HPLC and Mass Spectrometry Conditions

The instrumental parameters are critical for achieving the desired sensitivity and selectivity. The following tables summarize typical conditions.

Table 1: HPLC Operating Conditions

| Parameter | Condition |

|---|---|

| HPLC System | Surveyor HPLC System or equivalent |

| Column | Hypersil GOLD CN, 5 µm, 50 mm × 2.1 mm |

| Mobile Phase A | Methanol |

| Mobile Phase B | Water with 0.1% (v/v) Formic Acid |

| Flow Rate | 220 µL/min |

| Injection Volume | 10 µL |

| Column Temperature | 60 °C |

| Gradient | A gradient elution is typically used to separate the analytes from matrix components. |

Table 2: Mass Spectrometry and MRM Transition Parameters | Parameter | Condition | | :--- | :--- | | Mass Spectrometer | Triple Quadrupole (e.g., TSQ Quantum Discovery MAX) | | Ionization Source | Electrospray Ionization (ESI), Positive Mode | | Source Voltage | 4000 V | | Capillary Temp. | 350 °C | | Collision Gas | Argon (1.5 mTorr) | | Analyte | Precursor Ion (m/z) | Product Ions (m/z) | | this compound (LMG) | 331.0 | 239.4 (Quantifier), 315.6 (Qualifier) | | d6-LMG (Internal Standard) | 337.0 | Specific to the standard |

Method Validation Summary

Method performance is evaluated through validation parameters according to guidelines like Commission Decision 2002/657/EC.

Table 3: Summary of Method Validation Data

| Parameter | Result | Source |

|---|---|---|

| Linearity Range | 0.05–8.0 µg/kg | |

| Correlation Coefficient (r²) | > 0.99 | |

| Recovery (at 1, 2, 5 µg/kg) | 90–106% | |

| Precision (RSD%) | 3.7–11% | |

| Limit of Detection (LOD) | 0.02 µg/kg | |

| Decision Limit (CCα) | 0.161 - 0.20 µg/kg |

| Detection Capability (CCβ) | 0.218 - 0.34 µg/kg | |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol for determining this compound in fish tissue.

References

Application Note: LC-MS/MS Analysis of Leucomalachite Green in Aquaculture Water

Introduction Malachite green (MG) is a synthetic dye effective against fungal and parasitic infections in fish and fish eggs.[1][2][3] However, due to its potential carcinogenicity and toxicity, its use in aquaculture for food-producing animals has been banned in many countries, including the United States, Canada, and the European Union.[1][2] In fish, MG is metabolized into its major, colorless metabolite, leucomalachite green (LMG), which can persist in tissues for extended periods. The monitoring of both MG and LMG in aquaculture environments is therefore critical for food safety and regulatory compliance.

This application note details a sensitive and robust method for the quantification of this compound in aquaculture water using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by rapid and selective analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high sensitivity and specificity, meeting the stringent requirements for trace-level contaminant analysis.

Experimental Protocols

Materials and Reagents

-

Standards: this compound (LMG) certified standard, this compound-d6 (LMG-d6) internal standard.

-

Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (ACS grade, ~99%), Ammonium acetate, Hydroxylamine hydrochloride.

-

Solid-Phase Extraction (SPE): Strong cation-exchange (SCX) cartridges (e.g., 500 mg, 3 mL).

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of LMG and LMG-d6 in acetonitrile. Store at -20°C in amber vials to protect from light.

-

Intermediate Solutions (1 µg/mL): Dilute the stock solutions with a 50:50 mixture of acetonitrile and water to create intermediate working solutions.

-

Calibration Standards (0.2 - 10 µg/L): Prepare a series of calibration standards by spiking appropriate volumes of the LMG intermediate solution into blank water (previously tested to be free of analytes). Also, spike each standard with the LMG-d6 internal standard to a final concentration of 5 µg/L.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection: Collect 100 mL of aquaculture water in a clean glass bottle.

-

Fortification: Spike the water sample with the LMG-d6 internal standard solution.

-

SPE Cartridge Conditioning: Condition an SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of purified water.

-

Sample Loading: Load the 100 mL water sample onto the conditioned cartridge at a flow rate of approximately 2-3 mL/min.

-

Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering substances.

-

Elution: Elute the LMG and LMG-d6 from the cartridge using 10 mL of a 95:5 (v/v) acetonitrile/ammonium hydroxide solution.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in exactly 1 mL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid). Vortex the sample for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40°C |

| Gradient | 30% B to 100% B over 7 min, hold for 3 min, return to initial conditions |

Mass Spectrometer (MS/MS) System

| Parameter | Condition |

|---|---|

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 4.0 kV |

| Source Temp. | 350°C |

| Collision Gas | Argon |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| LMG (Quantifier) | 331.0 | 239.4 | 30 |

| LMG (Qualifier) | 331.0 | 315.6 | 30 |

| LMG-d6 (IS) | 337.0 | 244.4 | 30 |

Workflow Diagram

Caption: Experimental workflow for LMG analysis in water.

Results and Discussion

The described method demonstrates excellent performance for the determination of LMG in aquaculture water. The use of an isotopically labeled internal standard (LMG-d6) ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.

Method Performance Summary The following table summarizes the typical quantitative performance of the method, compiled from established procedures.

| Parameter | Performance Characteristic |

| Linearity Range | 0.2 - 10 µg/L |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.001 ng/L to 0.1 ng/g |

| Limit of Quantification (LOQ) | 0.3 ng/g to 0.5 ng/g |

| Recovery | 93.6% - 107.5% |

| Precision (%RSD) | < 10% |

The method achieves a low limit of detection, well below the minimum required performance limits (MRPL) set by regulatory bodies for banned substances in food products. The calibration curve shows excellent linearity across the specified concentration range. Recovery studies performed on spiked blank water samples consistently fall within the acceptable range of 80-120%, indicating the efficiency of the SPE procedure.

Conclusion

This application note provides a complete and validated protocol for the sensitive and selective quantification of this compound in aquaculture water by LC-MS/MS. The method is robust, reliable, and suitable for routine monitoring to ensure regulatory compliance and safeguard consumer health. The combination of solid-phase extraction for sample preparation and tandem mass spectrometry for detection provides the high degree of certainty required for trace-level analysis of prohibited substances.

References

Application Notes & Protocols: Presumptive Blood Testing Using Leucomalachite Green

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Leucomalachite Green (LMG) test is a highly sensitive and widely used presumptive method for the detection of latent bloodstains in forensic science.[1][2] This catalytic test relies on the peroxidase-like activity of the heme group in hemoglobin, which catalyzes the oxidation of the colorless LMG reagent to produce a characteristic blue-green color in the presence of an oxidizing agent.[2][3] While a positive result is a strong indication of the presence of blood, it is considered a presumptive test and any positive findings should be confirmed with more specific tests. This protocol outlines the necessary reagents, procedures, and interpretation for performing the LMG test.

Data Presentation: Reagent Formulations

Several formulations for the this compound reagent are utilized. The choice of formulation may depend on laboratory preference and specific application requirements. Below is a summary of common reagent compositions.

| Reagent Component | Formulation 1 | Formulation 2 | Formulation 3 | Formulation 4 |

| This compound | 0.25 g | 0.01 g | 0.1 g | 1 g |

| Glacial Acetic Acid | 100 mL | 6.60 mL | 30 mL | 100 mL |

| Distilled/Deionized Water | 150 mL | 3.30 mL | 70 mL | 150 mL |

| Zinc Dust | 5 g | - | - | - |

| Oxidizing Agent | ||||

| Hydrogen Peroxide | 3% solution | 3% solution | 3% solution | 10% solution |

| Sodium Perborate | - | 0.32 g in 6.60 mL Acetic Acid & 3.30 mL Water | - | - |

Experimental Protocols

Reagent Preparation

A. This compound (LMG) Working Solution (Example using Formulation 1):

-

In a fume hood, combine 0.25 g of this compound, 100 mL of glacial acetic acid, and 150 mL of distilled water in a flask.

-

Add 5 g of zinc dust to the solution. The zinc keeps the LMG in its reduced, colorless state.

-

Gently heat the solution (e.g., simmer or reflux) until it becomes colorless or pale yellow.

-

Allow the solution to cool completely.

-

Decant the colorless solution into a dark, glass storage bottle, retaining some zinc dust at the bottom to maintain the reduced state of the reagent.

-

Store the reagent in a refrigerator and in a dark bottle. The reagent is stable for approximately six months.

B. Oxidizing Agent (3% Hydrogen Peroxide):

-

Prepare a 3% hydrogen peroxide solution by diluting a 30% stock solution. For example, add 10 mL of 30% hydrogen peroxide to 90 mL of deionized water.

-

Store in a labeled bottle.

Quality Control

Before testing unknown samples, it is imperative to check the reagents with positive and negative controls.

-

Positive Control: A known bloodstain.

-

Negative Control: An unstained area of the same substrate as the suspected stain or a clean swab.

The test is considered valid if the positive control yields a blue-green color and the negative control shows no color change.

Sample Collection and Testing Procedure

-

Moisten a sterile cotton swab or a piece of filter paper with distilled water.

-

Gently rub the suspected bloodstain to transfer a sample onto the swab or filter paper.

-

Add one to two drops of the LMG working solution to the sample on the swab or filter paper.

-

Wait for approximately 5-30 seconds and observe for any color change. A color change at this stage may indicate the presence of a chemical oxidant and would be considered a false positive.

-

If no color change is observed, add one to two drops of 3% hydrogen peroxide solution to the swab or filter paper.

-

Observe for an immediate color change.

Interpretation of Results

-

Positive Result: A rapid development of a blue-green color (within approximately 5 seconds) is a presumptive positive for the presence of blood.

-

Negative Result: The absence of a color change indicates that blood is either not present or is below the detection limit of the test. The swab may eventually turn blue-green over time due to the natural oxidation of the LMG reagent, which should not be interpreted as a positive result.

-

Inconclusive Result: A blue-green color change before the addition of hydrogen peroxide suggests the presence of an oxidizing agent, rendering the test inconclusive for blood. If the tested material itself bleeds a blue or green color, the result is also considered inconclusive.

Potential for False Positives and Negatives

-

False Positives: Chemical oxidants such as copper and nickel salts, bleach, and rust can cause a false positive reaction. Plant peroxidases found in substances like horseradish or cauliflower can also lead to false positives.

-

False Negatives: Blood that has been exposed to extreme environmental conditions or has degraded over time may no longer contain sufficient hemoglobin to produce a positive result.

Mandatory Visualizations

Experimental Workflow for LMG Presumptive Blood Test

Caption: Workflow of the this compound presumptive test for blood.

Logical Relationship of LMG Test Components

Caption: Principle of the this compound reaction for blood detection.

References

Application Notes and Protocols for the Quantitative Analysis of Leucomalachite Green Residues in Seafood

Introduction

Malachite green (MG) is a triphenylmethane dye effective against fungal and parasitic infections in aquaculture. However, its use in food-producing animals is prohibited in many countries due to concerns over its potential carcinogenicity and mutagenicity.[1][2] Upon absorption, malachite green is metabolized and reduced to its colorless, lipophilic form, leucomalachite green (LMG), which can persist in the fatty tissues of seafood for extended periods.[1][3][4] Consequently, the majority of violative residues in seafood are often in the form of LMG. This document provides detailed protocols for the quantitative analysis of LMG residues in various seafood matrices, targeting researchers, scientists, and professionals in drug development and food safety. The primary methods covered are High-Performance Liquid Chromatography with Visible Detection (HPLC-VIS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are widely employed for both screening and confirmation of these residues.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the quantification of this compound in seafood.

Table 1: Performance of LC-VIS Method for LMG Quantification in Various Seafood Matrices

| Seafood Matrix | Fortification Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (ng/g) |

| Channel Catfish | 1, 2, 4, 10 | 85.9 | 8.5 | 1.0 |

| Rainbow Trout | 1, 2, 4, 10 | 87.8 | 5.1 | 1.0 |

| Tilapia | 1, 2, 4, 10 | 93.9 | 8.9 | 1.0 |

| Basa | 1, 2, 4, 10 | 90.8 | 11.0 | 1.0 |

| Atlantic Salmon | 1, 2, 4, 10 | 92.7 | 10.0 | 1.0 |

| Tiger Shrimp | 1, 2, 4, 10 | 89.9 | 8.4 | 1.0 |

Table 2: Performance of LC-MS/MS Methods for LMG Quantification in Seafood

| Method | Seafood Matrix | Fortification Level (ng/g or µg/kg) | Average Recovery (%) | Limit of Detection (LOD) (ng/g or µg/kg) | Limit of Quantification (LOQ) (µg/kg) |

| LC-MSn | Fish and Shrimp | 1, 2, 4, 10 ng/g | 85.9 - 93.9 | 0.25 ng/g | - |

| LC-MS/MS | Salmon | 1 ng/g | 81 | 0.1 ng/g | - |

| LC-MS/MS | Fish | Not specified | - | - | 0.01 µg/kg |

| LC-MS/MS | Fish and Shrimp | 2.0 µg/kg | 80.3 | - | - |

| HPLC-VIS (IAC) | Fish | 0.5 - 10 ng/g | 71.6 - 96.8 | 0.18 ng/g | - |

Experimental Protocols

Method 1: LC-VIS for the Determination of Total Malachite Green and this compound

This method involves the extraction of both MG and LMG from seafood tissue, followed by the oxidation of LMG to the chromic MG form for collective quantification.

1. Sample Preparation and Extraction

-

Accurately weigh 5.0 g of homogenized seafood tissue into a 50 mL centrifuge tube.

-

Add 5 mL of ammonium acetate buffer.

-

For fortified samples, add the appropriate volume of LMG standard solution. Allow the sample to sit for at least 15 minutes.

-

Add 25 mL of acetonitrile, cap the tube, and shake vigorously for 30 seconds.

-

Add 10 g of alumina, cap, and shake vigorously for another 15 seconds.

-

Centrifuge the sample.

2. Liquid-Liquid Partitioning

-

Decant the acetonitrile extract into a separatory funnel.

-

Add dichloromethane and deionized water for partitioning.

-

Collect the dichloromethane layer.

3. Oxidation and Clean-up

-

The LMG in the extract is quantitatively oxidized to MG using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

The sample then undergoes solid-phase extraction (SPE) clean-up using alumina and propylsulfonic acid phases.

4. Instrumental Analysis

-

Instrument: High-Performance Liquid Chromatograph with a Visible Detector (HPLC-VIS).

-

Column: C18 column.

-

Mobile Phase: Isocratic elution.

-

Detection Wavelength: 618 nm.

-

Quantification: The total MG (original MG plus oxidized LMG) is quantified against a calibration curve of MG standards.

Method 2: LC-MS/MS for the Determination of Malachite Green and this compound

This method allows for the simultaneous, highly specific, and sensitive quantification of both MG and LMG without the need for an oxidation step.

1. Sample Preparation and Extraction

-

Homogenize 5.0 g of seafood tissue.

-

Extract the residues with a solution of perchloric acid and acetonitrile.

-

Centrifuge the mixture and collect the supernatant.

2. Solid-Phase Extraction (SPE) Clean-up

-

Concentrate the extract and pass it through a C18 SPE column.

-

Elute the analytes of interest with acetonitrile.

-

Evaporate the eluate to dryness and reconstitute the residue in an acetonitrile/water mixture for analysis.

3. Instrumental Analysis

-

Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

-

Column: Reversed-phase C18 column (e.g., Luna C18).

-

Mobile Phase: A gradient of acetonitrile and an ammonium hydroxide-formic acid buffer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for MG: e.g., m/z 329 -> 208.4, 313.4, 165.3.

-

MRM Transitions for LMG: e.g., m/z 331.0 -> 239.4, 315.6.

-

-

Quantification: Generate calibration curves for both MG and LMG using matrix-matched standards.

Visualizations

Caption: Workflow for LC-VIS analysis of total MG and LMG.

Caption: Workflow for LC-MS/MS analysis of MG and LMG.

Caption: In vivo reduction and in vitro oxidation of Malachite Green.

References

Application Note: Detection of Leucomalachite Green in Environmental Water Samples

Abstract

This application note details validated methods for the quantitative determination of Leucomalachite Green (LMG), the primary metabolite of Malachite Green (MG), in environmental water samples. Due to the carcinogenic potential of both compounds and their persistence in aquatic environments, sensitive and reliable analytical methods are crucial for monitoring and risk assessment.[1][2] This document provides comprehensive protocols for sample preparation using Solid-Phase Extraction (SPE) and subsequent analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and UV-Visible Spectrophotometry. Performance data, including limits of detection, limits of quantification, and recovery rates, are presented to guide researchers in selecting the appropriate method for their specific needs.

Introduction

Malachite Green (MG) is a triphenylmethane dye extensively used as an ectoparasiticide and fungicide in aquaculture.[3][4] However, its use in food-producing animals is prohibited in many countries due to concerns about its carcinogenicity.[1] In aquatic environments and organisms, MG is metabolized to its colorless, reduced form, this compound (LMG). LMG is lipophilic, leading to its accumulation in fatty tissues of aquatic organisms, and it can persist for extended periods. The monitoring of both MG and LMG in environmental water is therefore essential to ensure environmental safety and compliance with regulations. This application note presents robust and validated analytical methodologies for the detection of LMG in various water matrices.

Methods Overview

Two primary analytical techniques are detailed for the determination of LMG in environmental water samples:

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the confirmatory method of choice, offering high sensitivity and selectivity for the detection and quantification of LMG at trace levels.

-

UV-Visible Spectrophotometry: A screening method that involves the oxidation of colorless LMG to the intensely colored MG, which is then quantified based on its absorbance. This method is often used for preliminary analysis due to its simplicity and cost-effectiveness.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods for the detection of this compound in water.

Table 1: HPLC-MS/MS Method Performance

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.001 ng/L - 0.1 ng/g | |

| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/L | |

| Linearity Range | 0.2 - 5 µg/L | |

| Recovery | 81% - 104.0% | |

| Relative Standard Deviation (RSD) | < 8.1% |

Table 2: UV-Visible Spectrophotometry Method Performance

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 1.92 µmol L⁻¹ | |

| Limit of Quantification (LOQ) | 6.41 µmol L⁻¹ | |

| Linearity Range | 6.41 - 100.00 µmol L⁻¹ | |

| Wavelength of Maximum Absorbance (λmax) | 256 nm (for LMG) | |

| Wavelength of Maximum Absorbance (λmax) after oxidation to MG | 618 nm |

Experimental Protocols

Protocol 1: HPLC-MS/MS Method

This protocol describes the determination of LMG in water using Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by HPLC-MS/MS analysis.

1. Materials and Reagents

-

This compound (LMG) analytical standard

-

Deuterated LMG (LMG-d5 or LMG-d6) internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Ammonium acetate

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, SCX, or MCX)

2. Sample Preparation (Solid-Phase Extraction)

-

Sample Collection: Collect water samples in clean amber glass bottles and store them at 4°C in the dark until analysis.

-

Internal Standard Spiking: To a 100 mL water sample, add a known concentration of the deuterated LMG internal standard.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

-

Elution: Elute the LMG and internal standard from the cartridge with 5 mL of a suitable elution solvent (e.g., acetonitrile or a mixture of acetonitrile and ammonia water).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3. HPLC-MS/MS Conditions

-

HPLC System: A UPLC or HPLC system capable of gradient elution.

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

LMG: m/z 331.2 → 239.3

-

LMG-d5: m/z 336.0 → 239.2

-

-

Data Analysis: Quantify LMG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: UV-Visible Spectrophotometry Method

This protocol is a screening method that involves the oxidation of LMG to MG for colorimetric detection.

1. Materials and Reagents

-

This compound (LMG) standard

-

Potassium iodate (KIO₃)

-

Sulfuric acid (H₂SO₄)

-

Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyanobenzoquinone - DDQ)

-

Spectrophotometer

2. Sample Preparation and Oxidation

-

Sample Collection: Collect water samples as described in Protocol 1.

-

Acidification: To a known volume of the water sample, add sulfuric acid to achieve an acidic pH.

-

Oxidation: Add a solution of potassium iodate to the acidified sample. The iodine liberated will oxidize LMG to the colored MG. Alternatively, other oxidizing agents like DDQ can be used.

-

Color Development: Allow the reaction to proceed for a set amount of time for full-color development.

3. Spectrophotometric Measurement

-

Wavelength Scan: Perform a wavelength scan from 400 to 700 nm to determine the wavelength of maximum absorbance (λmax) for the resulting MG, which is typically around 618 nm.

-

Calibration Curve: Prepare a series of LMG standards and subject them to the same oxidation procedure. Measure the absorbance of each standard at the λmax and construct a calibration curve of absorbance versus concentration.

-

Sample Measurement: Measure the absorbance of the prepared water sample at the λmax.

-

Quantification: Determine the concentration of LMG in the sample using the calibration curve.

Visualizations

Caption: HPLC-MS/MS Experimental Workflow for LMG Detection.

Caption: Spectrophotometry Experimental Workflow for LMG Detection.

Conclusion

The methods presented in this application note provide reliable and validated protocols for the detection and quantification of this compound in environmental water samples. The HPLC-MS/MS method offers high sensitivity and is suitable for confirmatory analysis at trace levels, while the UV-Visible Spectrophotometry method serves as a valuable tool for rapid screening. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. Proper sample preparation, as detailed in the protocols, is critical for achieving accurate and reproducible results.

References

Application Note: Derivatization of Leucomalachite Green for Enhanced Gas Chromatography-Mass Spectrometry Analysis

Abstract

Leuco-malachite green (LMG), the primary metabolite of the triphenylmethane dye malachite green, is a compound of significant concern in food safety and environmental monitoring due to its potential carcinogenicity and long persistence in tissues. The standard analytical method for the detection of LMG is liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, gas chromatography-mass spectrometry (GC-MS) offers high separation efficiency and is a widely available technique. The direct analysis of LMG by GC-MS is challenging due to its low volatility and potential for thermal degradation. This application note presents a detailed protocol for the derivatization of LMG to enhance its volatility and stability for sensitive and reliable GC-MS analysis. While LC-MS/MS remains the confirmatory method of choice, this protocol offers a viable GC-MS screening approach. The proposed method is based on the acylation of the LMG molecule, a common derivatization strategy for amines.

Introduction

Malachite green is an effective fungicide and parasiticide used in aquaculture. However, its use in food-producing animals is prohibited in many countries due to health concerns.[1][2][3] Once absorbed, malachite green is metabolized to its colorless, lipophilic form, leucomalachite green, which can persist in fatty tissues for extended periods.[4][5] Consequently, analytical methods for monitoring LMG residues in food products, particularly fish, are crucial for consumer protection.

This application note details a proposed derivatization protocol for LMG using trifluoroacetic anhydride (TFAA), a potent acylating agent. This process aims to produce a more volatile and thermally stable derivative suitable for GC-MS analysis.

Data Presentation

Quantitative data for the GC-MS analysis of derivatized LMG is not widely available in published literature. The following table summarizes typical performance data for the well-established LC-MS/MS methods for LMG analysis in various matrices to provide context for expected detection limits and recoveries.

| Matrix | Method | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Salmon | LC-MS/MS | 0.1 ng/g | 81% | |

| Fish Products | LC-MS/MS | < 0.5 µg/kg | 90-106% | |

| Seafood | UPLC-MS/MS | < 0.5 µg/kg | 48-112% | |

| Fish | LC-MS/MS | 0.01 µg/kg | Not Reported |

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from established methods for the extraction of LMG from fish tissue for LC-MS/MS analysis.

Reagents and Materials:

-

Acetonitrile (ACN), HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

Ammonium acetate buffer (pH 4.5)

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or Alumina-based)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Homogenize 5 g of tissue sample.

-

To the homogenized sample, add 10 mL of ammonium acetate buffer and 20 mL of acetonitrile.

-

Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a separatory funnel containing 50 mL of dichloromethane.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the lower organic layer (DCM) and pass it through a column of anhydrous sodium sulfate to remove residual water.

-

Evaporate the DCM extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for derivatization.

Derivatization Protocol

Reagents and Materials:

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine or other suitable base catalyst (e.g., triethylamine)

-

Ethyl acetate, anhydrous

-

Heating block or water bath

-

GC vials with inserts

Procedure:

-

To the reconstituted extract (1 mL) in a clean, dry vial, add 50 µL of pyridine.

-

Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the reaction mixture at 70°C for 30 minutes.

-

Cool the vial to room temperature.

-

Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp 1: 25°C/min to 200°C

-

Ramp 2: 10°C/min to 300°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Transfer Line Temperature: 280°C

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Proposed SIM Ions for Derivatized LMG:

-

The exact mass-to-charge ratios (m/z) for the derivatized LMG would need to be determined experimentally. However, one would expect to monitor the molecular ion and characteristic fragment ions resulting from the loss of the trifluoroacetyl group and other structural fragments.

Mandatory Visualization

Caption: Experimental workflow for the derivatization of LMG for GC-MS analysis.

Conclusion

The proposed acylation-based derivatization protocol offers a promising approach for the analysis of this compound by GC-MS. By converting LMG into a more volatile and thermally stable derivative, this method can potentially overcome the limitations of direct GC-MS analysis. Further validation of this method is required to determine its robustness, sensitivity, and accuracy in various sample matrices. While LC-MS/MS remains the gold standard for LMG analysis, this derivatization protocol provides a valuable alternative for laboratories equipped with GC-MS instrumentation, enabling effective screening for this important residue.

References

Application Notes and Protocols for Optimal HPLC Separation of Leucomalachite Green (LMG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomalachite green (LMG) is the reduced, colorless metabolite of malachite green, a triphenylmethane dye with antifungal and antiparasitic properties. Due to concerns over its potential carcinogenicity, the use of malachite green in aquaculture is prohibited in many countries. Consequently, sensitive and reliable analytical methods are required to detect LMG residues in various matrices, particularly in fish and other seafood products. High-performance liquid chromatography (HPLC) is a widely employed technique for the separation and quantification of LMG. The composition of the mobile phase is a critical factor in achieving optimal separation, influencing retention time, peak shape, and resolution.

This document provides detailed application notes and protocols for the HPLC separation of LMG, focusing on the optimization of the mobile phase composition.

Mobile Phase Composition Strategies for LMG Separation

The selection of an appropriate mobile phase is crucial for the successful HPLC analysis of LMG. Reversed-phase HPLC is the most common technique, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. The mobile phase generally consists of an aqueous component and an organic modifier, with the pH of the aqueous phase playing a significant role in the retention and selectivity of the analyte.

Strategy 1: Acetonitrile-Based Mobile Phase with Ammonium Acetate Buffer (Gradient Elution)

A gradient elution method using acetonitrile and an ammonium acetate buffer is a robust approach for the separation of LMG, often in conjunction with its parent compound, malachite green. The acidic pH of the buffer ensures that LMG is in a suitable ionization state for optimal retention and peak shape on a C18 column.

Table 1: Gradient HPLC Method with Acetonitrile and Ammonium Acetate Buffer

| Parameter | Value |

| Mobile Phase A | 10 mM Ammonium acetate in water, pH 4.5 (adjusted with acetic acid) |

| Mobile Phase B | Acetonitrile |

| Column | C18, 2.1 x 150 mm, 5 µm |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 12 | |

| 12.1 | |

| 15 | |

| Injection Volume | 10 µL |

| Detection | MS/MS |

| Retention Time of LMG | ~8.3 minutes |

Strategy 2: Acetonitrile-Based Mobile Phase with Formic Acid (Gradient Elution)

For LC-MS/MS applications, a mobile phase containing formic acid is often preferred due to its volatility and ability to promote ionization.

Table 2: Gradient HPLC-MS/MS Method with Acetonitrile and Formic Acid

| Parameter | Value |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0 | |

| 5 | |

| 7 | |

| 7.1 | |

| 10 | |

| Injection Volume | 5 µL |

| Detection | MS/MS |

| Retention Time of LMG | Not explicitly stated, but expected to be in the mid-range of the gradient. |

Strategy 3: "Toxic Chemical-Free" Isocratic Mobile Phase with Ethanol and Octane Sulfonic Acid

An alternative, isocratic method has been developed that avoids the use of acetonitrile and other potentially toxic solvents. This method employs ethanol as the organic modifier and octane sulfonic acid as an ion-pairing agent.[1]

Table 3: Isocratic HPLC-PDA Method with Ethanol and Octane Sulfonic Acid [1]

| Parameter | Value |